1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]ethanone
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Overview
Description
2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with phenyl groups and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-diphenylpyrimidine-2-thiol, the pyrimidine ring is synthesized through cyclization reactions.
Attachment of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety is introduced via a nucleophilic substitution reaction, where 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is reacted with the pyrimidine derivative.
Final Coupling: The final step involves coupling the two intermediates under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its unique structural features.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE: shares similarities with other heterocyclic compounds, such as:
Uniqueness
Structural Features: The combination of a pyrimidine ring with phenyl groups and a tetrahydroquinoline moiety makes it unique.
Reactivity: Its ability to undergo diverse chemical reactions, such as oxidation, reduction, and substitution, sets it apart from similar compounds.
Properties
Molecular Formula |
C27H23N3OS |
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Molecular Weight |
437.6 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C27H23N3OS/c31-26(30-17-9-15-22-14-7-8-16-25(22)30)19-32-27-28-23(20-10-3-1-4-11-20)18-24(29-27)21-12-5-2-6-13-21/h1-8,10-14,16,18H,9,15,17,19H2 |
InChI Key |
FUXOMKGTBBEIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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